molecular formula C8H5ClF4 B6613632 4-(chloromethyl)-2-fluoro-1-(trifluoromethyl)benzene CAS No. 444915-54-2

4-(chloromethyl)-2-fluoro-1-(trifluoromethyl)benzene

Cat. No. B6613632
CAS RN: 444915-54-2
M. Wt: 212.57 g/mol
InChI Key: LBRMEGUZSFQNIT-UHFFFAOYSA-N
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Description

“4-(chloromethyl)-2-fluoro-1-(trifluoromethyl)benzene” is a chemical compound with the formula C7H4ClF3 . It is a clear colorless liquid with an aromatic odor .


Molecular Structure Analysis

The molecular structure of “4-(chloromethyl)-2-fluoro-1-(trifluoromethyl)benzene” can be represented by the formula C7H4ClF3 . The molecular weight of this compound is 180.555 .


Physical And Chemical Properties Analysis

“4-(chloromethyl)-2-fluoro-1-(trifluoromethyl)benzene” is a clear colorless liquid with an aromatic odor . It has a boiling point of 277-280°F and a freezing point/melting point of -33°F . The vapor pressure is 1 mmHg at 32°F, 5 mmHg at 76.5°F . The flash point is 117°F . The vapor density is 6.24 and the specific gravity is 1.34 .

Safety and Hazards

“4-(chloromethyl)-2-fluoro-1-(trifluoromethyl)benzene” may be harmful if swallowed and enters airways . It causes skin irritation and serious eye irritation . It is advised to avoid breathing mist, gas or vapors . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

properties

IUPAC Name

4-(chloromethyl)-2-fluoro-1-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4/c9-4-5-1-2-6(7(10)3-5)8(11,12)13/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRMEGUZSFQNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(trifluoromethyl)benzyl chloride

Synthesis routes and methods

Procedure details

To absolution of 3-fluoro-4-(trifluoromethyl)benzyl alcohol (10 g, 52 mmol) in chloroform (20 ml) was added thionyl chloride (18.5 ml, 257 mmol) and the mixture was heated under ref lux for 4 hrs. The reaction solution was concentrated. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1) to give 3-fluoro-4-(trifluoromethyl)benzyl chloride (9.52 g, 87%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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